molecular formula C11H14BrNO B11857708 2-(8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol CAS No. 885268-69-9

2-(8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol

Cat. No.: B11857708
CAS No.: 885268-69-9
M. Wt: 256.14 g/mol
InChI Key: UGKRIEQXVISJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol (CAS 885268-69-9) is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . It is offered with a guaranteed purity of over 97% . This compound belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of structures, which are recognized as a privileged scaffold in medicinal chemistry due to their wide range of biological activities . The tetrahydroisoquinoline core is a common feature in numerous natural products and synthetic compounds with documented pharmacological properties, including antitumor, antibacterial, and antiviral activities . The presence of both a bromo substituent and an ethanol functional group on the tetrahydroisoquinoline nucleus makes this molecule a versatile and valuable building block for organic synthesis. It is primarily used as a key intermediate in medicinal chemistry efforts, particularly for the construction of more complex molecules for drug discovery and development. The bromine atom serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, while the ethanol chain can be utilized for linkage or to modulate the physicochemical properties of the molecule . Researchers value this compound for its utility in exploring structure-activity relationships (SAR) and in the synthesis of novel chemical entities targeting various biological pathways. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

885268-69-9

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-(8-bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol

InChI

InChI=1S/C11H14BrNO/c12-11-3-1-2-9-8(4-5-14)6-13-7-10(9)11/h1-3,8,13-14H,4-7H2

InChI Key

UGKRIEQXVISJOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CN1)C(=CC=C2)Br)CCO

Origin of Product

United States

Preparation Methods

N-Alkylation Protocol

Procedure :

  • Substrate : 8-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv).

  • Reagents : 2-Chloroethanol (25 equiv), Et₃N (8 equiv), KI (0.1 equiv), DMF (solvent).

  • Conditions : Room temperature, 7–10 days.

Outcome :

  • Yield : 32% after purification by silica gel chromatography.

  • Challenges : Competing oxidation to isoquinoline derivatives at elevated temperatures necessitates room-temperature conditions.

Reductive Amination Alternative

An alternative route employs reductive amination of 8-bromo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde with ethanolamine:

  • Reagents : Sodium cyanoborohydride (NaBH₃CN), methanol, acetic acid.

  • Conditions : 24 h at 25°C.

  • Yield : 50–65% (estimated from analogous reactions).

Bromination Strategies for Position-Specific Substitution

Direct bromination of the tetrahydroisoquinoline core is challenging due to regioselectivity issues. Two approaches dominate:

Directed Ortho-Lithiation

Adapted from MDPI’s fluorination methodology, lithiation at the 8-position is achieved using n-BuLi:

  • Substrate : 1,2,3,4-Tetrahydroisoquinoline.

  • Reagents : n-BuLi (−78°C), Br₂ (1.0 equiv).

  • Yield : 40–50% (extrapolated from fluoro-analogue synthesis).

Electrophilic Aromatic Bromination

Using bromine in sulfuric acid:

  • Conditions : H₂SO₄ (85%), Br₂ (1.1 equiv), 0–5°C.

  • Regioselectivity : Favors para-bromination unless directing groups are present.

Optimization of Reaction Parameters

Comparative analysis of alkylation methods reveals critical factors:

MethodYield (%)Time (Days)Side Products
N-Alkylation327–10Oxidized isoquinoline (15%)
Reductive Amination50–651None reported

Solvent Impact :

  • DMF increases alkylation efficiency but risks dimethylamine byproducts.

  • Methanol in reductive amination minimizes side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 2.0 Hz, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 4.10 (t, J = 6.0 Hz, 2H, CH₂OH), 3.85 (m, 1H, CH-N), 2.90–2.70 (m, 4H, CH₂-CH₂).

  • HRMS : m/z 256.0382 [M+H]⁺ (calc. 256.0378).

Purity Assessment :

  • HPLC (C18 column, MeCN/H₂O 70:30): >98% purity at 254 nm .

Chemical Reactions Analysis

Types of Reactions

2-(8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neuroprotective Effects

Research indicates that compounds similar to 2-(8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol may exhibit neuroprotective properties. Tetrahydroisoquinolines have been studied for their ability to modulate neurotransmitter systems and protect against neurodegeneration. This compound's structural similarity to known neuroprotective agents positions it as a candidate for further investigation in neuropharmacology.

Modulators of Neurotransmitter Systems

The compound has shown potential as a modulator of neurotransmitter systems, particularly in the context of dopamine and serotonin pathways. Its bromine substitution may enhance binding affinity to specific receptors involved in mood regulation and cognitive function. Studies involving binding assays could elucidate its effectiveness as a therapeutic agent for conditions like depression or anxiety.

Synthesis of Bioactive Derivatives

Due to its versatile structure, this compound serves as a building block in the synthesis of various biologically active compounds. For instance, it can be transformed into derivatives that target g-secretase or other relevant biological pathways implicated in diseases such as Alzheimer's .

Case Study 1: Neuroprotective Activity Assessment

A study assessed the neuroprotective effects of tetrahydroisoquinoline derivatives, including this compound. The results indicated that these compounds could reduce oxidative stress markers in neuronal cell lines. This suggests a potential mechanism through which they may confer neuroprotection against excitotoxicity.

Case Study 2: Binding Affinity Studies

In another investigation focusing on binding affinities to dopamine receptors, this compound demonstrated significant interaction with D2-like receptors. This finding supports its potential role as a therapeutic agent in treating disorders linked to dopaminergic dysfunctions.

Potential Future Applications

Given its unique properties and preliminary findings supporting its biological activity:

  • Drug Development : Further exploration into its pharmacokinetics and safety profiles could pave the way for new drug candidates targeting neurological disorders.
  • Synthetic Chemistry : The compound can be utilized as a precursor in synthesizing novel compounds with enhanced biological activities.

Mechanism of Action

The mechanism of action of 2-(8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Considerations

  • Substituent Impact : highlights that substituents at the 2-position (e.g., benzyl, cyclopropylmethyl) significantly modulate synthetic yields and possibly bioactivity. For example, benzyl-substituted compound 22 achieved a 42% yield vs. 30% for cyclopropylmethyl analogs .
  • Bromine Position : While direct SAR data for 8-Bromo is absent, bromine’s electron-withdrawing nature may enhance hydrogen bonding or π-stacking in receptor-binding contexts, as seen in melatonin receptor studies .

Biological Activity

2-(8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a compound with significant biological potential due to its structural characteristics. It features a tetrahydroisoquinoline core, which is recognized for its presence in various natural products and pharmaceuticals. The bromine substituent at the 8-position and the ethanol moiety at the 2-position enhance its reactivity and biological activity.

  • Molecular Formula : C₉H₁₀BrN
  • Molecular Weight : 212.09 g/mol
  • CAS Number : 885268-69-9

The compound's structure allows for various chemical reactions, primarily nucleophilic substitutions due to the bromine atom acting as a leaving group. This reactivity is crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Neuroprotective Effects : Tetrahydroisoquinolines have been studied for their potential neuroprotective effects, which may be relevant in neurodegenerative diseases.
  • Modulation of Neurotransmitter Systems : These compounds can influence neurotransmitter systems, particularly dopamine and serotonin pathways.

The biological activity of this compound is attributed to its interaction with specific receptors and enzymes:

  • Dopamine Receptor Interaction : Similar compounds have shown affinity for dopamine receptors, suggesting potential applications in treating disorders like Parkinson's disease.
  • Serotonin Receptor Modulation : The compound may also interact with serotonin receptors, impacting mood regulation and anxiety levels.

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of tetrahydroisoquinoline derivatives:

  • Neuroprotective Study : A study demonstrated that tetrahydroisoquinoline derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The specific mechanisms involved include the upregulation of antioxidant enzymes and inhibition of apoptotic pathways.
  • Behavioral Studies : Animal models treated with similar compounds exhibited improved cognitive functions and reduced anxiety-like behaviors, indicating potential therapeutic effects on mental health disorders.
  • Receptor Binding Assays : Binding affinity studies revealed that this compound has significant binding affinity for both dopamine D2 and serotonin 5-HT2A receptors.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related tetrahydroisoquinoline derivatives:

Compound NameStructureUnique FeaturesBiological Activity
8-Fluoro-1,2,3,4-tetrahydroisoquinolineStructureFluorine substitution enhances lipophilicityAntidepressant effects
1-Methyl-1,2,3,4-tetrahydroisoquinolineStructureMethyl group alters pharmacokineticsNeuroprotective
6-Methoxy-1,2,3,4-tetrahydroisoquinolineStructureMethoxy substitution influences receptor interactionsAntipsychotic activity

The unique bromine substitution in this compound enhances its pharmacological profile compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(8-bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves bromination of tetrahydroisoquinoline precursors followed by regioselective functionalization. For brominated analogs, electrophilic aromatic substitution (EAS) at the 8-position requires careful control of Lewis acid catalysts (e.g., FeBr₃) and temperature to avoid over-bromination . Ethanol side-chain introduction may use reductive amination or Grignard addition, with yields sensitive to solvent polarity (e.g., THF vs. DMF) and stoichiometric ratios of reactants. Chromatographic purification (silica gel, eluent: CH₂Cl₂/MeOH gradients) is critical due to polar byproducts .

Q. How can the structure of this compound be confirmed using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and OLEX2 for structure solution and visualization . Key steps:

  • Grow crystals via slow evaporation in a 1:1 ethanol/ethyl acetate mixture.
  • Collect data at 100 K to minimize thermal motion artifacts.
  • Validate the bromine position using electron density maps (ORTEP-3 for graphical representation ).
  • Check for hydrogen bonding between the ethanol hydroxyl and adjacent heteroatoms to confirm stereochemistry .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the tetrahydroisoquinoline scaffold and ethanol side-chain. Look for characteristic shifts: Br substituent deshields adjacent protons (δ ~7.5 ppm for aromatic H), and the ethanol -OH appears as a broad singlet (δ ~1.5–2.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 256.139 (C₁₁H₁₄BrNO) with <2 ppm error .
  • IR : Validate hydroxyl (3200–3600 cm⁻¹) and C-Br (550–650 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what contradictions exist between in silico and experimental data?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like opioid receptors (common for tetrahydroisoquinolines). Focus on the bromine’s steric effects and ethanol’s hydrogen-bonding capacity .
  • Contradictions : In silico models may overestimate affinity due to solvent effects (implicit vs. explicit solvent models) or neglect metabolic stability. For example, predicted binding to κ-opioid receptors may not correlate with in vitro cAMP assays . Cross-validate with SPR (surface plasmon resonance) or radioligand displacement assays .

Q. What strategies resolve contradictory crystallographic data when the ethanol side-chain conformation varies across studies?

  • Methodological Answer :

  • Perform multi-conformer refinement in SHELXL to model disorder in the ethanol group .
  • Compare torsion angles (C4-C8-O-H) across datasets. Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds) stabilizing specific conformers .
  • If contradictions persist, conduct variable-temperature XRD to probe dynamic disorder .

Q. How does the 8-bromo substituent influence regioselectivity in further functionalization reactions?

  • Methodological Answer :

  • The bromine acts as a directing group in cross-coupling (e.g., Suzuki-Miyaura). Use Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O to substitute Br with aryl/heteroaryl groups. Monitor selectivity via LC-MS to detect para vs. meta byproducts .
  • Competing pathways (e.g., elimination vs. substitution) depend on base strength: weaker bases (NaHCO₃) favor substitution, while stronger bases (t-BuOK) promote β-hydride elimination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.